molecular formula C13H20N2O3S B4970375 2-(methanesulfonamido)-N-pentylbenzamide

2-(methanesulfonamido)-N-pentylbenzamide

Cat. No.: B4970375
M. Wt: 284.38 g/mol
InChI Key: YNTJXKZFHIBYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methanesulfonamido)-N-pentylbenzamide is a chemical compound with the molecular formula C13H20N2O3S and is provided for research purposes . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for potential applications and to determine this compound's specific mechanism of action and research value in their field of study.

Properties

IUPAC Name

2-(methanesulfonamido)-N-pentylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-4-7-10-14-13(16)11-8-5-6-9-12(11)15-19(2,17)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTJXKZFHIBYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methanesulfonamido)-N-pentylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of 2-(methanesulfonamido)-N-pentylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Modifications

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Properties/Applications References
2-(Methanesulfonamido)-N-pentylbenzamide Methanesulfonamido (2-position), pentylamide ~325.4 (calculated) Hypothesized applications in pharmacology (e.g., ion channel modulation)
2-(N-Allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl (2-position), propylamide Crystal structure resolved via X-ray diffraction; DFT studies on HOMO-LUMO energies and hydrogen bonding
ML335 (N-[(2,4-Dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide) Methanesulfonamido (4-position), dichlorophenylmethyl Activator of TREK-1 potassium channels; structural insights via co-crystallization
2-[Methyl(methylsulfonyl)amino]-N-(2-naphthyl)benzamide Methyl(methylsulfonyl)amino (2-position), naphthylamide 354.42 Enhanced aromatic stacking due to naphthyl group; potential use in materials science
Dofetilide Related Compound A (N-Desmethyldofetilide) Dual methanesulfonamido groups Pharmaceutical secondary standard; relevance in cardiac ion channel modulation

Physicochemical Properties

  • Naphthyl-containing analogs (e.g., ) exhibit reduced solubility due to aromatic bulk, whereas dichlorophenyl groups (e.g., ML335 ) introduce halogen-based polarity.
  • Thermodynamic Stability :

    • Hirshfeld surface analysis of 2-(N-allylsulfamoyl)-N-propylbenzamide reveals intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Similar interactions are expected in the target compound.

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